molecular formula C9H14OSi B15468440 1-(Trimethylsilyl)hex-4-en-1-yn-3-one CAS No. 53723-96-9

1-(Trimethylsilyl)hex-4-en-1-yn-3-one

Cat. No.: B15468440
CAS No.: 53723-96-9
M. Wt: 166.29 g/mol
InChI Key: MMPURATXAVXEQA-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)hex-4-en-1-yn-3-one is a silyl-protected cross-conjugated enynone that serves as a versatile and fundamental building block in organic synthesis, particularly for constructing complex heterocyclic systems. Compounds featuring the 5-(trialkylsilyl)pent-1-en-4-yn-3-one scaffold are highly valued in research for their reactivity with nucleophiles like hydrazines. This reactivity provides an original synthetic route to a wide array of polysubstituted, luminescent nitrogen-containing heterocycles, including pyrazolines and pyrazoles (Golovanov et al., 2023) . The trimethylsilyl group acts as a protective moiety for the terminal alkyne and can modulate the electronic properties of the system, influencing both the reaction pathway and the photophysical characteristics of the resulting molecules. The synthetic utility of this and related enynones enables the development of novel luminescent substances with potential applications in material science and chemical biology. This product is intended for research purposes as a key synthetic intermediate. FOR RESEARCH USE ONLY (RUO). NOT INTENDED FOR DIAGNOSTIC, THERAPEUTIC, OR ANY OTHER HUMAN OR VETERINARY USE.

Properties

CAS No.

53723-96-9

Molecular Formula

C9H14OSi

Molecular Weight

166.29 g/mol

IUPAC Name

1-trimethylsilylhex-4-en-1-yn-3-one

InChI

InChI=1S/C9H14OSi/c1-5-6-9(10)7-8-11(2,3)4/h5-6H,1-4H3

InChI Key

MMPURATXAVXEQA-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)C#C[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

4,4-Dimethyl-1-(Trimethylsilyl)pent-1-yn-3-one

Structural Differences :

  • Chain Length/Substituents : The pentyn-3-one backbone (vs. hex-4-en-1-yn-3-one) includes 4,4-dimethyl groups, introducing steric hindrance absent in the target compound.
  • Applications: Both compounds serve as alkyne precursors, but the enone in 1-(Trimethylsilyl)hex-4-en-1-yn-3-one enables dual reactivity (e.g., as a dienophile or Michael acceptor), unlike the purely alkyne-focused pentynone .

Data Table :

Property This compound 4,4-Dimethyl-1-(Trimethylsilyl)pent-1-yn-3-one
Molecular Formula C₉H₁₄OSi C₉H₁₆OSi
Key Functional Groups Enone, Alkyne, TMS Alkyne, Ketone, TMS, Dimethyl
Steric Hindrance Low High (4,4-dimethyl)
Reactivity Profile Enone-mediated cycloadditions Alkyne-focused reactions

2-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate

Structural Differences :

  • Silyl Group : Triethylsilyl (TES, bulkier) vs. trimethylsilyl (TMS). TES increases steric protection but may reduce solubility in polar solvents.
  • Backbone : Cyclohexene ring (rigid) vs. linear hexene chain (flexible).
  • Applications: The TES compound is a cyclohexyne precursor, leveraging strain release for reactivity. In contrast, the target compound’s enone system may facilitate tandem reactions (e.g., Diels-Alder followed by alkyne activation) .

Furan-Based Trimethylsilyl Derivatives (e.g., Methyl 2-{1-(Trimethylsilyl)ethyl}furan-3-carboxylate)

Structural Differences :

  • Aromaticity: Furan rings (electron-rich dienes) vs. non-aromatic enone systems.
  • Reactivity: Furan derivatives participate as dienes in Diels-Alder reactions, whereas the target compound’s enone acts as a dienophile.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(Trimethylsilyl)hex-4-en-1-yn-3-one, and how can regioselectivity be ensured?

Answer: The synthesis of silyl-substituted enynones often involves silylation of alkynyl precursors under anhydrous conditions. A critical step is the regioselective introduction of the trimethylsilyl group, typically achieved via lithiation followed by quenching with chlorotrimethylsilane. For example, analogous compounds like 3-(1-Acetoxyethyl)-2-(trimethylsilyl)methylfuran (CAS 15 in ) highlight the use of silyl-protecting groups to stabilize reactive intermediates. To ensure regioselectivity, low-temperature conditions (-78°C) and steric control via bulky bases (e.g., LDA) are recommended. Post-synthetic purification via column chromatography with inert solvents (hexane/ethyl acetate) minimizes hydrolysis of the silyl group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer: Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR for identifying the silyl group (δ ~0.1–0.3 ppm for Si(CH3_3)3_3) and enynone backbone.
  • IR Spectroscopy : Confirmation of carbonyl (C=O, ~1700 cm1^{-1}) and alkyne (C≡C, ~2200 cm1^{-1}) functionalities.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural determination, SHELX programs (e.g., SHELXL for refinement) are widely used to resolve stereoelectronic effects in silylated compounds .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the compound’s reactivity in cycloaddition or conjugate addition reactions?

Answer: The trimethylsilyl group acts as both a steric shield and an electron donor. In cycloadditions (e.g., Diels-Alder), it stabilizes transition states by hyperconjugation, as observed in trapping reactions of silylated furans with methyl acrylate ( ). Computational studies (e.g., DFT) can quantify steric effects by analyzing bond angles and charge distribution. For conjugate additions, the silyl group reduces electrophilicity at the α-position, directing nucleophiles to the β-carbon. Experimental validation via kinetic isotope effects or Hammett plots is advised to resolve mechanistic ambiguities .

Q. How can contradictions between experimental and computational data on reaction pathways be resolved?

Answer: Discrepancies often arise from incomplete solvent or temperature modeling in simulations. Strategies include:

  • Cross-Validation : Compare experimental kinetics (e.g., Arrhenius plots) with DFT-calculated activation energies.
  • High-Resolution XRD : Use SHELX-refined crystal structures () to benchmark computational geometries.
  • Isotopic Labeling : Track regioselectivity in intermediates (e.g., 13C^{13}\text{C}-labeling) to validate proposed mechanisms.
    For example, thermochemical data from NIST () can reconcile enthalpy discrepancies in reaction steps .

Q. What strategies are effective for isolating and characterizing reactive intermediates derived from this compound?

Answer:

  • Trapping Reactions : Use dienophiles (e.g., methyl acrylate) to stabilize transient intermediates, as demonstrated in Diels-Alder trapping of silylated furans ().
  • Low-Temperature Spectroscopy : Cryogenic NMR or IR (e.g., 77 K) to "freeze" short-lived species.
  • In Situ Monitoring : Time-resolved UV-vis or Raman spectroscopy to track intermediate formation.
    For air-sensitive intermediates, Schlenk-line techniques or glovebox setups are critical .

Q. How can the compound’s stability under varying pH and solvent conditions be systematically evaluated?

Answer:

  • Hydrolysis Kinetics : Monitor silyl group degradation via 29Si^{29}\text{Si} NMR in protic solvents (e.g., MeOH/H2_2O mixtures).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under inert vs. oxidative atmospheres.
  • Solvent Screening : Test solubility and reactivity in polar aprotic (DMF, THF) vs. nonpolar solvents (toluene). Safety protocols from analogous silylated compounds () should guide handling .

Methodological Considerations

  • Computational Tools : Gaussian or ORCA for DFT studies, referencing thermochemical databases () for enthalpy/entropy validation.
  • Safety Protocols : Follow guidelines from safety data sheets () for handling moisture-sensitive silyl compounds.
  • Data Reproducibility : Archive raw spectral data (e.g., JCAMP-DX formats) and XRD refinement logs (SHELX output files) for peer review .

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